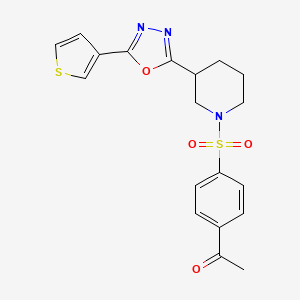

1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13(23)14-4-6-17(7-5-14)28(24,25)22-9-2-3-15(11-22)18-20-21-19(26-18)16-8-10-27-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZUNFVWLOYAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple reaction steps:

Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Gewald reaction, a multi-component condensation reaction.

Synthesis of the 1,3,4-Oxadiazole Ring: : This can be done through a cyclization reaction involving hydrazides and carbonyl compounds under acidic conditions.

Attachment of the Piperidine Ring: : Piperidine can be introduced through a nucleophilic substitution reaction using an appropriate sulfonyl halide derivative.

Industrial Production Methods

In an industrial setting, optimization of reaction conditions and scaling up these synthesis routes would be crucial. Reactions would be carried out in larger reactors with careful control of temperature, pressure, and reaction times to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:

Oxidation: : The thiophene ring can be susceptible to oxidation, forming sulfoxides or sulfones.

Reduction: : Reduction reactions can occur at various positions, particularly at the oxadiazole ring.

Substitution: : The sulfonyl group is a good leaving group, allowing for nucleophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Nucleophiles: : Ammonia, primary amines for substitution reactions

Major Products

Oxidation Products: : Sulfoxides, sulfones

Reduction Products: : Reduced oxadiazole derivatives

Substitution Products: : Varied products depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Its unique structure, featuring a thiophene ring and an oxadiazole moiety, contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. For instance, compounds similar to 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone have been shown to inhibit a range of bacterial strains effectively, making them suitable candidates for drug development against infections caused by resistant pathogens .

Anticancer Properties

Studies have highlighted the potential of this compound in targeting cancer cells. The incorporation of the piperidine and thiophene groups enhances its ability to interact with biological targets involved in cancer proliferation. For example, molecular docking studies have suggested that such compounds can bind effectively to enzymes critical for tumor growth .

The biological activities of 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone extend beyond antimicrobial and anticancer effects:

CNS Disorders

There is emerging evidence supporting the use of similar compounds in treating central nervous system disorders. Inhibiting specific enzymes linked to neurodegenerative diseases could provide therapeutic avenues for conditions such as Alzheimer’s disease .

Metabolic Syndrome

The compound has also been studied for its effects on metabolic syndrome-related disorders. By inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, it may help manage conditions such as obesity and type 2 diabetes .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions that allow for the construction of its complex structure. Understanding the structure activity relationship (SAR) is crucial for optimizing its biological activity.

| Structural Component | Function |

|---|---|

| Thiophene Ring | Enhances lipophilicity and bioactivity |

| Oxadiazole Moiety | Contributes to antimicrobial properties |

| Piperidine Group | Facilitates interaction with biological targets |

Case Studies

Several case studies have illustrated the effectiveness of similar compounds:

Case Study: Antimicrobial Efficacy

A study demonstrated that a series of oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene and piperidine structures could lead to enhanced potency .

Case Study: Anticancer Mechanism

In vitro studies showed that specific derivatives could induce apoptosis in cancer cell lines through the activation of caspases. This suggests that the compound's design can be tailored for improved anticancer activity .

Mechanism of Action

The mechanism of action of 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might target specific proteins or enzymes, inhibiting or activating their function.

Molecular Targets and Pathways

This compound could interact with various molecular targets, including enzymes, receptors, and DNA, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Piperidine Moieties

Bioactivity and Mechanism of Action

- Anticancer Activity: The target compound’s thiophene-oxadiazole core is structurally analogous to 7d, which inhibits MCF7 cells by disrupting tubulin polymerization . Piperidine-sulfonyl groups may enhance cell membrane permeability compared to simpler phenyl derivatives (e.g., ) . In contrast, 2-[(5-phenyl-oxadiazol-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () lacks thiophene but includes benzodioxin, which may reduce cytotoxicity while maintaining aromatic interactions .

Enzyme Inhibition :

- Piperidine-sulfonyl groups (as in the target) are common in PARP-1 inhibitors (), where the sulfonyl moiety stabilizes enzyme interactions . Trifluoromethyl derivatives () show enhanced binding to hydrophobic enzyme pockets .

Biological Activity

The compound 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings.

Chemical Structure

The structure of the compound includes a thiophene ring, an oxadiazole moiety, and a piperidine group, which are known to contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial and antifungal activities against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 0.22 - 0.25 μg/mL | |

| Escherichia coli | Active | |

| Candida albicans | Active |

The oxadiazole derivatives have been tested against multiple bacterial strains, demonstrating efficacy comparable to standard antibiotics.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, compounds with similar structural features have shown significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 0.37 - 0.95 | |

| HepG2 (Liver cancer) | Significant inhibition | |

| A549 (Lung cancer) | Significant inhibition |

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various enzymes and receptors, disrupting critical cellular processes.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in therapeutic applications:

- Study on Anticancer Agents : A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and tested for their anticancer properties against multiple cell lines. The most potent derivatives showed IC50 values significantly lower than conventional treatments like sorafenib, indicating strong potential for further development .

- Antimicrobial Evaluation : Research on oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective in inhibiting biofilm formation and showed bactericidal properties .

Q & A

Q. What are the conventional synthetic routes for this compound, and what are the critical optimization steps?

The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example, the oxadiazole ring can be formed via condensation of thiophene-containing hydrazides with appropriate carbonyl derivatives under acidic reflux conditions (e.g., glacial acetic acid, 4–6 hours) . Key steps include stoichiometric control of reagents (e.g., equimolar hydrazine hydrate) and purification via ethanol recrystallization to achieve >90% purity . Critical parameters include reaction temperature (reflux at ~100°C) and catalyst selection (e.g., piperidine for cyclization) .

Q. How is structural confirmation performed using spectroscopic and analytical methods?

Structural validation relies on H NMR (e.g., δ 7.99–8.01 ppm for aromatic protons, δ 4.75 ppm for CH groups), mass spectrometry (e.g., m/z 282 [M+1]), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) . X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for analogous pyrazole derivatives .

Q. What computational parameters predict the compound’s physicochemical properties?

Key calculated properties include:

Advanced Research Questions

Q. How can multi-step synthetic yields be optimized, particularly for intermediates like the oxadiazole-piperidine moiety?

Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., AlCl) enhance Friedel-Crafts acylation efficiency .

- Reagent ratios : A 1:1 molar ratio of hydrazine to carbonyl precursors minimizes side products .

- Purification : Gradient recrystallization (e.g., ethanol/water) improves intermediate purity . For example, phosphorus pentoxide-mediated cyclization in dry xylene achieves >85% yield for oxadiazole-thiophene intermediates .

Q. How do structural modifications (e.g., substituents on thiophene or oxadiazole) influence bioactivity?

Structure-activity relationship (SAR) studies require:

- Systematic substitution : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring enhances electrophilic reactivity, as seen in analogous chromenone derivatives .

- Biological assays : Compare IC values across modified derivatives using enzyme inhibition assays (e.g., kinase targets) . Contradictions in activity data may arise from varying assay conditions (e.g., cell lines, solvent polarity) or impurities in early synthetic batches .

Q. What strategies resolve contradictions in reported biological data across studies?

- Reproducibility checks : Validate purity via HPLC (>95%) and replicate assays under standardized conditions .

- Theoretical alignment : Link discrepancies to molecular docking outcomes (e.g., variations in binding pocket interactions due to substituent positioning) . For instance, conflicting IC values for oxadiazole derivatives may reflect differences in protein conformational states during docking simulations .

Q. How can computational chemistry predict metabolic pathways or toxicity?

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., sulfonyl group oxidation) and toxicity risks (e.g., hepatic CYP450 inhibition) .

- MD simulations : Analyze stability in biological membranes using parameters like logP and polar surface area .

Methodological Considerations

Q. What frameworks guide the design of SAR studies for this compound?

Align with Guiding Principle 2 of evidence-based inquiry: Use existing theories (e.g., Hammett substituent constants) to hypothesize electronic effects on bioactivity . For example, electron-donating groups on thiophene may enhance π-π stacking with aromatic residues in target proteins .

Q. How are crystallographic data integrated into structural refinement?

Single-crystal X-ray diffraction (e.g., R factor = 0.041) resolves bond lengths and angles, enabling corrections to DFT-optimized geometries . For sulfonyl-containing analogs, crystallography confirms tetrahedral geometry around sulfur .

Tables of Representative Data

Q. Table 1: Synthetic Yields and Conditions for Key Intermediates

| Intermediate | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxadiazole-piperidine moiety | Reflux in glacial acetic acid, 4 hr | 91 | 95 |

| Sulfonylated phenyl ethanone | AlCl-catalyzed acylation | 85 | 90 |

Q. Table 2: Spectroscopic Data for Structural Confirmation

| Proton Environment | H NMR (ppm) | Assignment |

|---|---|---|

| Aromatic H (para-substituted) | 7.99–8.01 | Sulfonyl-phenyl |

| CH (oxadiazole-adjacent) | 4.75 | Alkyl linker |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.